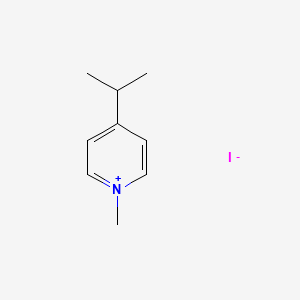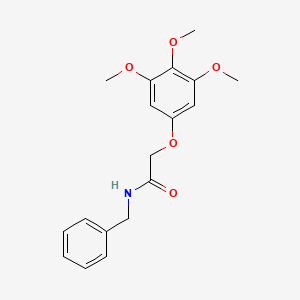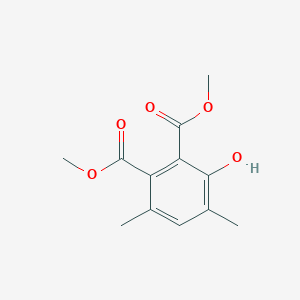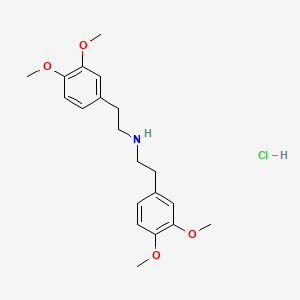
Diphenethylamine, 3,3',4,4'-tetramethoxy-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphenethylamine, 3,3’,4,4’-tetramethoxy-, hydrochloride is a chemical compound belonging to the phenethylamine class. This compound is characterized by the presence of four methoxy groups attached to the phenethylamine backbone. It is a derivative of phenethylamine, which is a naturally occurring monoamine alkaloid and a trace amine in the human brain. The hydrochloride form of this compound is often used to enhance its solubility and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diphenethylamine, 3,3’,4,4’-tetramethoxy-, hydrochloride typically involves multiple steps starting from readily available precursors. One common synthetic route involves the following steps:
Starting Material: The synthesis begins with 3,4-dimethoxybenzaldehyde.
Formation of Intermediate: The benzaldehyde is subjected to a series of reactions, including the formation of 3,4-dimethoxycinnamic acid and subsequent reduction to 3,4-dimethoxyphenylpropionic acid.
Amidation: The phenylpropionic acid is then converted to 3,4-dimethoxyphenylpropionamide.
Final Product: The amide is reduced to form 3,4-dimethoxyphenethylamine, which is then further methylated to introduce the additional methoxy groups, resulting in Diphenethylamine, 3,3’,4,4’-tetramethoxy-.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yielding reactions, efficient purification techniques, and cost-effective reagents. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Diphenethylamine, 3,3’,4,4’-tetramethoxy-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its amine form.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction results in the formation of amines.
Wissenschaftliche Forschungsanwendungen
Diphenethylamine, 3,3’,4,4’-tetramethoxy-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of Diphenethylamine, 3,3’,4,4’-tetramethoxy-, hydrochloride involves its interaction with various molecular targets in the body. It is believed to exert its effects by binding to and modulating the activity of neurotransmitter receptors, particularly those involved in the dopaminergic and serotonergic systems. This modulation can influence various physiological processes, including mood, cognition, and behavior .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dimethoxyphenethylamine: A closely related compound with similar structural features but fewer methoxy groups.
Mescaline: Another phenethylamine derivative with three methoxy groups, known for its psychoactive properties.
2,5-Dimethoxy-4-methylamphetamine (DOM): A synthetic compound with similar pharmacological effects.
Uniqueness
Diphenethylamine, 3,3’,4,4’-tetramethoxy-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of four methoxy groups enhances its solubility and stability, making it a valuable compound for various research applications .
Eigenschaften
CAS-Nummer |
19713-28-1 |
|---|---|
Molekularformel |
C20H28ClNO4 |
Molekulargewicht |
381.9 g/mol |
IUPAC-Name |
2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C20H27NO4.ClH/c1-22-17-7-5-15(13-19(17)24-3)9-11-21-12-10-16-6-8-18(23-2)20(14-16)25-4;/h5-8,13-14,21H,9-12H2,1-4H3;1H |
InChI-Schlüssel |
PMKQAJYOSZNVAA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)CCNCCC2=CC(=C(C=C2)OC)OC)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



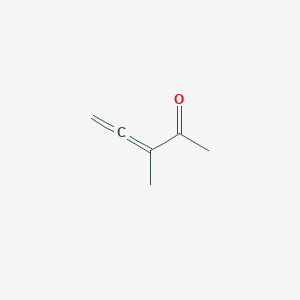
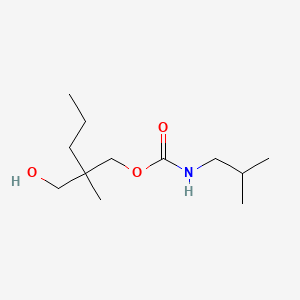
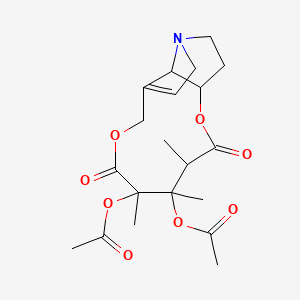
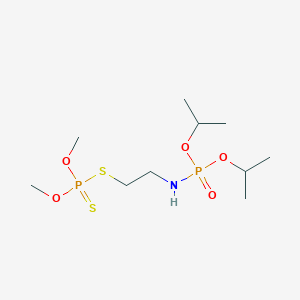
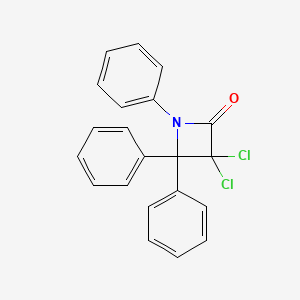
![6-Methyl-8-propyl[1,2,4]triazolo[4,3-a]pyrazin-3-amine](/img/structure/B14699168.png)



![8-Azatricyclo[4.3.0.02,5]non-3-ene-7,9-dione](/img/structure/B14699196.png)
